molecular formula C23H21FN4O2 B12483089 cyclohexyl 2-amino-1-(3-fluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

cyclohexyl 2-amino-1-(3-fluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

Cat. No.: B12483089
M. Wt: 404.4 g/mol
InChI Key: WQAPZGYEXJYBPY-UHFFFAOYSA-N
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Description

Cyclohexyl 2-amino-1-(3-fluorophenyl)pyrrolo[2,3-b]quinoxaline-3-carboxylate is a complex organic compound known for its diverse applications in scientific research. This compound features a unique structure that combines a cyclohexyl group, an amino group, a fluorophenyl group, and a pyrroloquinoxaline core. Its intricate molecular architecture makes it a subject of interest in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclohexyl 2-amino-1-(3-fluorophenyl)pyrrolo[2,3-b]quinoxaline-3-carboxylate typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can significantly enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl 2-amino-1-(3-fluorophenyl)pyrrolo[2,3-b]quinoxaline-3-carboxylate undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Various substitution reactions can occur, particularly at the amino and fluorophenyl groups, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Cyclohexyl 2-amino-1-(3-fluorophenyl)pyrrolo[2,3-b]quinoxaline-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of cyclohexyl 2-amino-1-(3-fluorophenyl)pyrrolo[2,3-b]quinoxaline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit the growth of cancer cells by interfering with DNA replication or inducing apoptosis. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C23H21FN4O2

Molecular Weight

404.4 g/mol

IUPAC Name

cyclohexyl 2-amino-1-(3-fluorophenyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate

InChI

InChI=1S/C23H21FN4O2/c24-14-7-6-8-15(13-14)28-21(25)19(23(29)30-16-9-2-1-3-10-16)20-22(28)27-18-12-5-4-11-17(18)26-20/h4-8,11-13,16H,1-3,9-10,25H2

InChI Key

WQAPZGYEXJYBPY-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)OC(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)C5=CC(=CC=C5)F)N

Origin of Product

United States

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